molecular formula C19H19NO4 B4262950 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No. B4262950
M. Wt: 325.4 g/mol
InChI Key: SUWZTHGPICCDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism of Action

The mechanism of action of 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with DVL, which is a key component of the Wnt/β-catenin signaling pathway. 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one binds to the DVL protein and prevents its interaction with other proteins in the pathway, thereby inhibiting the pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one have been studied in various cell lines and animal models. 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the Wnt/β-catenin signaling pathway. In addition, 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to induce apoptosis in cancer cells. 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in lab experiments is its potent inhibitory effect on the Wnt/β-catenin signaling pathway. This makes 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one a valuable tool for studying the role of this pathway in various cellular processes and diseases. However, one of the limitations of using 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. One area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of research is the investigation of the role of the Wnt/β-catenin signaling pathway in various diseases, including cancer, and the potential use of 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one as a therapeutic agent. Finally, the development of new methods for synthesizing 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one and other related compounds may also be an area of future research.

Scientific Research Applications

8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potent inhibitor of the Wnt/β-catenin signaling pathway. This pathway is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis, and dysregulation of this pathway has been implicated in various diseases, including cancer. 8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to inhibit the Wnt/β-catenin signaling pathway by interacting with the protein Dishevelled (DVL), which is a key component of the pathway.

properties

IUPAC Name

8-(4-propan-2-yloxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-11(2)24-13-5-3-12(4-6-13)14-8-19(21)20-16-9-18-17(7-15(14)16)22-10-23-18/h3-7,9,11,14H,8,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZTHGPICCDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(propan-2-yloxy)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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